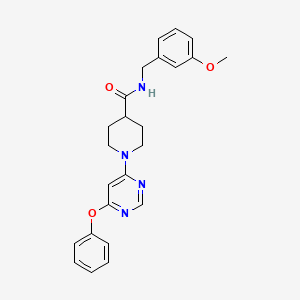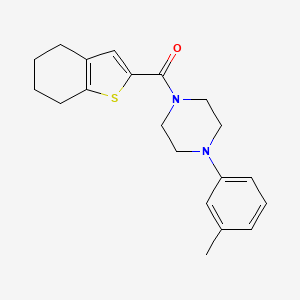![molecular formula C16H22N4O4S B2677032 1,3-dimethyl-N-(3-morpholinopropyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946257-34-7](/img/structure/B2677032.png)
1,3-dimethyl-N-(3-morpholinopropyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrano[2,3-d]pyrimidine . Pyrano[2,3-d]pyrimidines are a type of heterocyclic compound that have been used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds often involves the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives . This reaction is used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds .Molecular Structure Analysis
The molecular structure of similar compounds involves a pyrano[2,3-d]pyrimidine scaffold . This structure is characterized by a pyrimidine ring fused with a pyran ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve photochemical processes . For example, photo-excited state functions generated from Na2 eosin Y have been employed as direct hydrogen atom transfer (HAT) catalysts by visible light mediated in the air atmosphere .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Research has focused on synthesizing novel compounds derived from thienopyrimidine structures, aiming to explore their biological activities. For instance, compounds derived from benzodifuran and thiazolopyrimidine structures have been synthesized for their potential anti-inflammatory and analgesic properties. These compounds are evaluated for COX-1/COX-2 inhibition and exhibit significant analgesic and anti-inflammatory activities, with some showing higher COX-2 selectivity, analgesic protection, and anti-inflammatory activity compared to standard drugs such as sodium diclofenac (Abu‐Hashem et al., 2020).
Antimicrobial Activity
The design and synthesis of 6-oxopyrimidinyl benzamide derivatives have been carried out, showing promising results in vitro against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. Among these, morpholine substituted dihydropyrimidone carboxamide showed potent anti-bacterial properties, indicating the significance of morpholine and pyrimidine structures in developing new antimicrobial agents (Devarasetty et al., 2019).
Heterocyclic Synthesis
Another focus is on the synthesis of heterocyclic compounds incorporating thioxopyrimidine moieties, aiming to obtain novel N-cycloalkanes, morpholine, and piperazine derivatives. These efforts highlight the versatility of thioxopyrimidines in generating diverse chemical structures with potential pharmacological applications (Ho & Suen, 2013).
Innovative Synthetic Methods
Research also includes developing innovative synthetic methods for pyrido[2,3-d]pyrimidine-6-carboxamide derivatives, demonstrating efficient, one-pot, four-component condensation reactions. These methods allow for the synthesis of disubstituted derivatives under mild conditions, offering a streamlined approach to generating complex molecules (Shaabani et al., 2009).
Direcciones Futuras
The future directions in the research of similar compounds may involve the development of more efficient synthesis methods and the exploration of their biological activities . For example, research is being conducted to expand the use of non-metallic organic dyes in the synthesis of pyrano[2,3-d]pyrimidine scaffolds .
Propiedades
IUPAC Name |
1,3-dimethyl-N-(3-morpholin-4-ylpropyl)-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S/c1-18-14(22)11-10-12(25-15(11)19(2)16(18)23)13(21)17-4-3-5-20-6-8-24-9-7-20/h10H,3-9H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBGVHPGABSITK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NCCCN3CCOCC3)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-N-(3-morpholinopropyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-Fluorosulfonyloxybenzoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2676949.png)
![Ethyl 5-(4-isopropylphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2676950.png)
![2-{[1-(2-Hydroxyquinoline-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2676952.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2676953.png)
![6-Methyl-3-[2-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2676954.png)
![N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2676957.png)

![N-(4-methoxyphenyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2676961.png)
![2-(4-butoxyphenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2676962.png)
![2-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2676968.png)



![12-Chloro-10-(morpholin-4-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2676972.png)